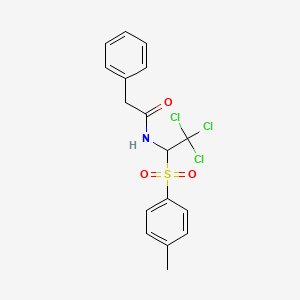

2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-phenyl-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3NO3S/c1-12-7-9-14(10-8-12)25(23,24)16(17(18,19)20)21-15(22)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDMFJZIVXVXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Deep Dive: The Pharmacodynamics of Phenylacetamide Derivatives

Executive Summary: The Privileged Scaffold

The phenylacetamide moiety (Ph-CH₂-CO-NH-R) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

While historically associated with simple analgesics, modern derivatives have bifurcated into three distinct high-value therapeutic axes:

-

Neurological Modulation: State-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) for epilepsy and neuropathic pain.

-

Inflammation Control: Selective COX-2 inhibition designed to bypass the gastrointestinal toxicity of classical NSAID carboxylates.[1][2]

-

Oncology: Induction of apoptosis via intrinsic mitochondrial pathways and cell cycle arrest.

This guide dissects the molecular mechanisms driving these activities, supported by validated experimental protocols and Structure-Activity Relationship (SAR) data.

Mechanism I: The Neurological Axis (VGSC Blockade)

Molecular Mechanism

Phenylacetamide derivatives, particularly those with bulky N-substituents (e.g., piperazine or piperidine linkers), function as state-dependent sodium channel blockers . Unlike pore-blockers (e.g., tetrodotoxin) that physically occlude the channel mouth, phenylacetamides bind to the local anesthetic receptor site (Site 2) located within the inner pore of the

-

State-Dependence: These compounds exhibit higher affinity for the inactivated state of the channel compared to the resting state. By stabilizing the inactivated conformation, they prolong the refractory period of neurons, selectively dampening high-frequency neuronal firing (seizures) without impairing normal low-frequency neurotransmission.

-

Key Interaction: The phenyl ring engages in

-

Structure-Activity Relationship (SAR)

-

Linker Length: A 3-carbon alkyl spacer between the amide nitrogen and the terminal amine is often optimal for binding affinity.

-

Lipophilicity: Increased lipophilicity of the amine portion correlates with potency, facilitating membrane penetration to access the intracellular binding site.

-

Aromatic Orientation: The orientation of the phenyl ring relative to the amide plane dictates selectivity between Na

1.2 (CNS) and Na

Visualization: Sodium Channel Gating Cycle

The following diagram illustrates the kinetic transition of sodium channels and the stabilization of the inactivated state by phenylacetamide derivatives.

Mechanism II: The Anti-Inflammatory Axis (COX-2 Selectivity)[1]

Molecular Mechanism

Classical NSAIDs (e.g., Diclofenac) rely on a carboxylic acid group to bind Arg120 in the Cyclooxygenase (COX) active site. This acidity contributes to direct gastric mucosal damage. Phenylacetamide derivatives replace this carboxylate with a neutral amide, altering the binding mode to favor COX-2 selectivity .

-

Active Site Binding: The acetamide nitrogen acts as a hydrogen bond donor to Trp387 and Ser353 in the COX-2 pocket.

-

Hydrophobic Fit: The phenyl moiety occupies the large hydrophobic channel present in COX-2 (but restricted in COX-1 by Ile523), conferring selectivity.

-

Reduced Toxicity: The absence of the acidic proton prevents ion-trapping in gastric epithelial cells, significantly reducing ulcerogenic potential while maintaining PGE2 inhibition.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Objective: Determine the IC

Reagents:

-

Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

-

Heme (Cofactor).

Workflow:

-

Preparation: Reconstitute enzymes in Tris-HCl buffer (pH 8.0).

-

Incubation: Add 10 µL of test compound (0.01 - 100 µM) to reaction wells containing enzyme and Heme. Incubate for 10 mins at 25°C to allow inhibitor binding.

-

Initiation: Add Arachidonic Acid (100 µM) and TMPD.

-

Reaction: The peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD.

-

Measurement: Monitor absorbance at 590 nm .

-

Validation:

-

Positive Control: Celecoxib (COX-2 selective) and Indomethacin (Non-selective).

-

Blank: Buffer + Substrate (No Enzyme).

-

Calculation: % Inhibition =

.

-

Mechanism III: The Oncological Axis (Apoptosis Induction)

Molecular Mechanism

Recent studies indicate that specific N-substituted phenylacetamides (e.g., 2-amino benzamide analogs) exert cytotoxic effects on breast (MCF-7) and liver (HepG2) cancer lines.

-

Pathway: Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway .[5]

-

Biomarkers:

-

Bax/Bcl-2 Ratio: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.[5]

-

Caspase Cascade: Cleavage of Pro-Caspase-3 to active Caspase-3.

-

PARP-1 Cleavage: Resulting in DNA fragmentation and cell death.

-

-

Cell Cycle Arrest: Accumulation of cells in the G1/S or G2/M phase, preventing mitosis.

Visualization: Apoptotic Signaling

[6]

Summary of Quantitative Data

The table below synthesizes data from key reference studies regarding the potency of phenylacetamide derivatives across different targets.

| Therapeutic Target | Compound Class | Key Metric | Activity Range | Mechanism Note |

| COX-2 | Indomethacin-amides | IC | 0.04 - 0.2 µM | High selectivity; slow, tight-binding kinetics [4]. |

| Sodium Channel | N-phenyl-2-(piperazinyl)acetamides | K | 0.5 - 5.0 µM | Site 2 binding; state-dependent block [2, 3]. |

| Breast Cancer | 4-Fluorophenyl-acetamides | IC | 0.6 - 0.7 µM | Induction of p53 and Caspase-3 [1]. |

| Sigma-1 Receptor | N-benzylpiperidinyl-acetamides | K | ~3.9 nM | High affinity radiotracer potential [5].[6] |

Synthesis & Strategic Design

To assist medicinal chemists in library design, the following general synthesis workflow is recommended for generating diverse phenylacetamide libraries.

-

Core Synthesis: Acylation of an aniline or amine with phenylacetyl chloride.

-

Reaction:

-

-

Functionalization:

-

For Anticonvulsants: Introduce a piperazine or morpholine ring at the para position of the N-phenyl ring.

-

For COX-2 Inhibitors: Utilize 2,6-dichloroaniline derivatives to mimic the steric bulk of Diclofenac.

-

References

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives. Pharmaceutical Sciences. (2025).[7] Link

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. (2010). Link

-

A Structure-Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry. (1996). Link

-

Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. (2001). Link

-

Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides... as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. (1993). Link

Sources

- 1. ccjm.org [ccjm.org]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archivepp.com [archivepp.com]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Trichloromethyl Group: A Double-Edged Sword in Synthetic & Medicinal Chemistry

Executive Summary

The trichloromethyl group (

This guide details the technical applications of trichloromethyl-containing compounds, shifting the focus from their role as pharmacophores to their utility as masked synthons for chiral amino acids, hydroxy acids, and heterocycles. It provides actionable protocols for their synthesis and transformation, grounded in the mechanistic principles of the Jocic and Corey-Link reactions.

Part 1: Physical & Chemical Properties

To effectively utilize the trichloromethyl group, one must understand its steric and electronic profile relative to common bioisosteres.

Comparative Physicochemical Profile

The

Table 1: Physicochemical Comparison of Substituents

| Property | Methyl ( | Trifluoromethyl ( | tert-Butyl ( | Trichloromethyl ( |

| Electronic Effect | Electron Donating (+I) | Strong Withdrawal (-I) | Electron Donating (+I) | Strong Withdrawal (-I) |

| Hansch Lipophilicity ( | 0.56 | 0.88 | 1.98 | 2.66 |

| Taft Steric Parameter ( | 0.00 (Ref) | -1.16 | -1.54 | -2.06 |

| Bond Length (C-X) | 1.09 Å | 1.35 Å | 1.54 Å (C-C) | 1.77 Å |

Note: More negative

The Metabolic Liability

Unlike the metabolically stable

Part 2: The Synthetic Toolkit (Transformations)

The primary value of trichloromethyl compounds lies in their ability to serve as precursors for complex chiral architectures. The electron-withdrawing nature of the three chlorine atoms makes the

The Jocic-Reeve & Corey-Link Reactions

The transformation of trichloromethyl carbinols (TCMCs) into

-

Jocic Reaction: Base-promoted conversion of TCMCs to

-substituted acids with inversion of configuration . -

Corey-Link Reaction: A stereoselective variant that uses chiral reduction followed by azide displacement to generate optically pure

-amino acids.

Mechanism Visualization

The following diagram illustrates the divergent pathways from a trichloromethyl ketone precursor.

Caption: Mechanistic flow from Trichloromethyl Ketone to Chiral Amino/Hydroxy Acids via the reactive gem-dichlorooxirane intermediate.[3]

Part 3: Experimental Protocols

The following protocols are designed for reproducibility and safety, avoiding the use of gaseous phosgene or unstable intermediates where possible.

Protocol A: Synthesis of Trichloromethyl Carbinols (Decarboxylative Method)

A safer alternative to strong base addition, avoiding the Cannizzaro side reaction.

Reagents: Aldehyde substrate, Sodium Trichloroacetate (NaTCA), Trichloroacetic Acid (TCA), DMF.[4] Mechanism: Generation of the trichloromethyl anion via decarboxylation of the trichloroacetate.

-

Preparation: In a flame-dried flask, dissolve the aldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Add Sodium Trichloroacetate (1.2 equiv) and Trichloroacetic Acid (1.2 equiv) at room temperature. The acid activates the aldehyde and suppresses side reactions.

-

Reaction: Stir the mixture at 20–25 °C. Evolution of

gas will be observed. Monitor by TLC (typically 1–4 hours). -

Workup: Quench with saturated aqueous

. Extract with ethyl acetate ( -

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Protocol B: The Corey-Link Reaction (TCMC to -Amino Acid)

Converts the TCMC from Protocol A into a protected amino acid.

-

Azidation (Jocic Step):

-

Dissolve the chiral TCMC (1.0 equiv) in MeOH (0.2 M).

-

Add DBU (1.2 equiv) and

(2.0 equiv) at 0 °C. -

Note: The base (DBU) deprotonates the alcohol, triggering cyclization to the gem-dichlorooxirane, which is immediately opened by the azide.

-

Stir at 20 °C for 12 hours. Acidify with 1 M HCl and extract with EtOAc to isolate the

-azido ester.

-

-

Hydrolysis:

-

Treat the ester with LiOH in THF/Water to yield the

-azido acid.

-

-

Reduction:

-

Dissolve the

-azido acid in MeOH. Add Pd/C (10 wt%) and stir under -

Filter through Celite and concentrate to yield the pure

-amino acid.

-

Part 4: Niche Applications in Agrochemicals & Materials

While rare in drugs, the

Agrochemicals (Fungicides & Nitrification Inhibitors)

In agriculture, the metabolic instability of

-

Folpet: A fungicide where the

group acts as a "warhead," reacting with thiols in fungal enzymes to inhibit cell division. -

Nitrapyrin: A pyridine derivative containing a

group, used to inhibit bacteria that convert ammonium to nitrate in soil, keeping fertilizer in the stable ammonium form.

Materials: Triphosgene (BTC)

Bis(trichloromethyl) carbonate (BTC) is the solid, safer equivalent of phosgene.

-

Application: Used to synthesize isocyanates, carbamates, and urea derivatives in pharmaceutical manufacturing.

-

Advantage: Exact stoichiometry control (1 mol BTC

3 mol Phosgene) and easier handling than toxic gas cylinders.

Part 5: Safety & Toxicity Mechanisms

Researchers must handle these compounds with an understanding of their specific toxicological pathways.

Hepatotoxicity Mechanism

The toxicity of simple trichloromethyl compounds (like

-

Bioactivation: CYP2E1 reduces the C-Cl bond.

-

Radical Formation:

. -

Propagation: The radical reacts with

to form peroxy radicals (

Mitigation in Lab: All reactions involving volatile trichloromethyl precursors (e.g., chloroform, reagents generating dichlorocarbene) must be performed in a well-ventilated fume hood.

References

-

Corey, E. J., Link, J. O., & Shao, Y. (1992).[4] A General, Catalytic, and Enantioselective Synthesis of alpha-Amino Acids. Journal of the American Chemical Society. Link

-

Snowden, T. S. (2006). Mechanism of the Jocic Reaction. Organic Letters. Link

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).

-

Cafiero, L. R., & Snowden, T. S. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters. Link

-

Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and Mechanism of Action of Haloalkanes: Carbon Tetrachloride as a Toxicological Model. Critical Reviews in Toxicology. Link

- Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.

Sources

- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Jocic Reaction [organic-chemistry.org]

- 4. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]

Preamble: The Acetamide Moiety - A Structural Linchpin and Pharmacological Powerhouse

An In-depth Technical Guide: Structural Elucidation of Complex Acetamide Derivatives: A Modern Synergistic Approach

Audience: Researchers, scientists, and drug development professionals.

The acetamide functional group, with its deceptively simple CH₃CONH– structure, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its remarkable versatility stems from its unique physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate properties like lipophilicity, which is critical for a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[1] This versatility has led to the integration of the acetamide scaffold into a vast array of therapeutic agents, including analgesics, anti-inflammatory drugs (notably COX-II inhibitors), antivirals, and anti-cancer agents.[3][4]

However, the very synthetic accessibility that makes acetamide derivatives so attractive also leads to the creation of molecules with significant structural complexity, including multiple stereocenters, intricate ring systems, and conformational flexibility.[5] For the drug development professional, the unambiguous determination of a novel acetamide derivative's three-dimensional structure is not merely an academic exercise; it is a prerequisite for understanding its interaction with biological targets, optimizing its efficacy, and ensuring its safety.[6] This guide presents a holistic and synergistic workflow for the structural elucidation of these complex molecules, moving beyond a simple checklist of techniques to explain the causality behind each experimental choice.

Section 1: The Foundational Blueprint - Establishing Molecular Formula and Unsaturation

Before any attempt to assemble the molecular puzzle, one must first define its boundaries. The initial and most critical step is the unambiguous determination of the molecular formula.

Core Technique: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), typically utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is the gold standard for this purpose.[7] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique elemental composition.

The process of structural elucidation begins with obtaining a molecular formula, which is a crucial piece of information.[8][9] This is followed by a comprehensive analysis of spectroscopic data to piece together the molecule's structure.[8][9]

The Causality of Ionization: The choice of ionization method is critical. For most complex acetamide derivatives, which often possess some degree of polarity, ESI is preferred due to its soft ionization nature, which typically yields an intact protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.[7][10] This contrasts with Electron Ionization (EI), which is a hard ionization technique that often causes extensive fragmentation, making the molecular ion peak weak or entirely absent for complex structures.[11]

Table 1: Comparison of Common Ionization Techniques for Acetamide Derivatives

| Technique | Principle | Typical Ions | Advantages | Disadvantages |

| Electrospray Ionization (ESI) | Soft ionization of polar molecules from solution. | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Preserves molecular ion; suitable for polar, non-volatile compounds. | Low efficiency for non-polar compounds; can form multiple adducts. |

| Electron Ionization (EI) | High-energy electron beam bombards gas-phase molecules. | M⁺·, numerous fragment ions | Provides reproducible fragmentation patterns for library matching. | Molecular ion often weak or absent for complex/labile molecules.[11] |

Insights from Fragmentation: While the primary goal is the molecular ion, fragmentation patterns, especially in tandem MS (MS/MS) experiments, provide the first clues to the structure.[11][12] Amides, including acetamides, often exhibit a characteristic cleavage of the N-CO bond.[13] In α,β-unsaturated acetamides, this N-CO cleavage is particularly favorable due to the formation of a stable, resonance-stabilized acylium cation.[13] Analyzing these fragments can help identify key substructures early in the elucidation process.

Experimental Protocol 1: Molecular Formula Determination via HR-ESI-MS

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[7]

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.[7]

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to ensure detection of the most stable molecular ion.

-

Data Processing:

-

Identify the most abundant molecular ion species (e.g., [M+H]⁺).

-

Use the instrument's software to calculate the elemental composition based on the accurate mass of this ion.

-

Calculate the Degree of Unsaturation (Double Bond Equivalents) from the proposed formula to understand the number of rings and/or double bonds present.

-

Section 2: Assembling the Connectivity Puzzle - The Power of 2D NMR

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for mapping the atomic connectivity. While 1D ¹H and ¹³C NMR provide a census of the proton and carbon environments, 2D NMR experiments reveal how these atoms are connected, allowing for the piecemeal construction of the molecular skeleton.[14] 2D NMR is indispensable for complex molecules where severe signal overlap in 1D spectra would otherwise make interpretation impossible.[15][16]

The Core NMR Experiments: A Self-Validating Workflow

A standard suite of 2D NMR experiments provides a logical, self-validating system for determining the 2D structure (the "constitution") of the molecule.

-

¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[17][18] The presence of a cross-peak in a COSY spectrum indicates that two protons are scalar-coupled. By "walking" along the coupling pathways, one can trace out entire spin systems within the molecule (e.g., an ethyl group, a long alkyl chain, or protons on a cyclohexane ring).[16][18]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously identifies which protons are directly attached to which carbon atoms.[15][18] Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon to which it is bonded. This is incredibly powerful for assigning carbon resonances and for resolving overlapping proton signals by spreading them out in the second (carbon) dimension.[18]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to connecting the individual spin systems identified by COSY. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). For example, the proton of an N-H group in an acetamide will often show an HMBC correlation to the carbonyl carbon, definitively placing it. Similarly, correlations from a methyl group's protons to a quaternary carbon can link molecular fragments that have no direct proton-proton connections.

Diagram 1: The NMR Data Integration Workflow

Caption: Logical workflow for integrating 2D NMR data to build a molecular structure.

Experimental Protocol 2: Acquiring a Standard NMR Data Set

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton chemical shifts.

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

-

-

2D Spectra Acquisition:

-

COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Run a phase-sensitive gradient-edited HSQC experiment. This allows for the differentiation of CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).

-

HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from J-couplings of 4-10 Hz) to maximize the number of useful correlations.

-

-

Data Interpretation: Systematically analyze the spectra in the order described above (COSY → HSQC → HMBC) to build up molecular fragments and then connect them into a complete 2D structure.

Section 3: Defining Three-Dimensional Space - Stereochemistry and Solid-State Conformation

Determining the correct connectivity is only half the battle. For complex acetamide derivatives with biological activity, defining the relative and absolute stereochemistry is paramount.

Core Technique 1: Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is a through-space phenomenon, independent of scalar coupling, that occurs between protons that are close in space (typically < 5 Å).[18] Observing an NOE correlation between two protons provides powerful evidence that they are on the same face of a ring system or in close proximity in a specific conformer.

-

NOESY/ROESY: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the experiments of choice. ROESY is often preferred for medium-sized molecules where the NOE can be zero or difficult to detect.

Core Technique 2: Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous determination of the three-dimensional atomic structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if a heavy atom is present).[19] It is considered the ultimate "gold standard" for structural proof.[19] The primary challenge, and it is a significant one, is the growth of a diffraction-quality single crystal.[19]

The crystal structure of simple acetamide reveals molecules held together by N-H···O hydrogen bonds, forming rings or chains depending on the crystalline form.[20][21] This fundamental interaction often dictates the packing of more complex derivatives.

Table 2: Comparison of Techniques for Stereochemical Determination

| Technique | Principle | Information Provided | Advantages | Limitations |

| NOESY/ROESY | Through-space dipolar coupling of protons. | Relative stereochemistry; solution-state conformation. | Provides data on the biologically relevant solution conformation. | Ambiguities can arise with flexible molecules; distance-dependent. |

| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. | Unambiguous 3D structure; bond lengths/angles; absolute stereochemistry. | The definitive "gold standard" for structural proof.[19] | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[19] |

Experimental Protocol 3: Single-Crystal X-ray Diffraction

-

Crystallization (The Critical Step): Attempt to grow a single crystal of the compound (ideally >0.1 mm in each dimension).[19] Common methods include:

-

Slow evaporation of a solvent from a saturated solution.

-

Vapor diffusion of an anti-solvent into a solution of the compound.

-

Slow cooling of a saturated solution.

-

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated while a detector collects the diffraction pattern.[19]

-

Structure Solution and Refinement: The diffraction data is computationally processed to solve the "phase problem" and generate an electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data, yielding the final crystal structure.[19]

Section 4: When Spectroscopy Fails - The Rise of Computational Chemistry

In cases of extreme complexity, high conformational flexibility, or where multiple diastereomers are possible, experimental data alone may be insufficient to make an unambiguous assignment.[22] Here, quantum mechanical (QM) computational methods have become a decisive tool.[6][22]

The primary approach involves calculating the theoretical NMR chemical shifts for all possible candidate structures.[23] The calculated data for each candidate is then compared statistically to the experimental NMR data. The structure that shows the best correlation is deemed the correct one.[23] Statistical methods like DP4 analysis have been developed to formalize this comparison and provide a probability for each candidate structure.[22]

This synergistic approach, combining experimental NMR with computationally inexpensive QM calculations, can solve complex structures that would otherwise be intractable.[22]

Diagram 2: Integrating Computational and Experimental Data

Caption: Workflow showing the synergy between experimental data and computational validation.

Conclusion: A Unified, Self-Validating Strategy

The structural elucidation of a complex acetamide derivative is not a linear path but an iterative, synergistic process. The trustworthiness of a final structure comes from the convergence of all available data: the molecular formula from HRMS must be consistent with the degrees of unsaturation observed in the NMR, and the connectivity established by 2D NMR must be compatible with the stereochemical constraints revealed by NOESY and/or X-ray crystallography. When ambiguity remains, computational methods provide a powerful tool for validation. By applying this multi-faceted, logic-driven approach, researchers and drug development professionals can confidently and efficiently determine the structures of novel chemical entities, paving the way for the next generation of innovative therapeutics.

References

- Are Computational Methods Useful for Structure Elucidation of Large and Flexible Molecules? Belizentrin as a Case Study. (2020).

- Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC.

- Computer methods for structure elucidation of new organic compounds

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed.

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice.

- The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. Benchchem.

- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024). Longdom Publishing.

- An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023).

- NMR Techniques in Organic Chemistry: a quick guide.

- Crystal structure of acetamide. (a) Rhombohedral form: The molecules... (1999).

- Navigating the Unknown: A Technical Guide to the Structure Elucidation of Novel N

- What is Acetamide used for? (2024).

- Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. (2023).

- Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025).

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

- Crystal structure of acetamide. (a) Rhombohedral form: The molecules... (2001).

- Structural Analysis of Complex Organic Molecules by Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. (2021). 大学化学.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

- Tandem Mass Spectrometry (MS/MS) Explained. (2025). Technology Networks.

- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024).

- Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. (2013). Repository of the Academy's Library.

- Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. (2022). Semantic Scholar.

- X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.

- Ion Types and Fragmentation Patterns in Mass Spectrometry.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

- Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (2020).

- Pharmaceuticals Structural Elucidation: How to Make Str

- Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. TSI Journals.

- Pitfalls in the structural elucidation of small molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Acetamide used for? [synapse.patsnap.com]

- 3. archivepp.com [archivepp.com]

- 4. galaxypub.co [galaxypub.co]

- 5. Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods - Repository of the Academy's Library [real.mtak.hu]

- 6. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. tsijournals.com [tsijournals.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]

- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. longdom.org [longdom.org]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

in silico modeling of 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide

Case Study: 2-Phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide

Executive Summary

This technical guide outlines a comprehensive in silico characterization framework for 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide (referred to herein as PTTA ). Belonging to the class of

Chemical Architecture & Synthetic Logic

Before initiating computational workflows, one must understand the molecule's assembly to interpret force-field parameters correctly. PTTA is typically synthesized via a three-component condensation involving phenylacetamide, chloral hydrate, and

-

Core Scaffold:

-Amido sulfone. -

Key Functionality: The

position acts as an electrophilic center; under physiological pH, the tosyl group can act as a leaving group to generate a reactive -

SMILES String (for input): CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)CC2=CC=CC=C2)C(Cl)(Cl)Cl (Note: Verification of connectivity required during 3D building).

Quantum Mechanical (QM) Profiling

Objective: To determine the stable conformer and electronic reactivity descriptors (HOMO/LUMO) using Density Functional Theory (DFT).

2.1. Methodology[1][2][3][4][5][6][7][8]

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311G++(d,p). The diffuse functions (++) are critical for correctly modeling the electron-rich trichloromethyl and sulfonyl groups.

-

Solvation Model: IEFPCM (Implicit solvation) using Water (

) to mimic physiological environments.

2.2. Protocol Steps

-

Conformational Search: Perform a relaxed scan of the

dihedral angle to find the global minimum. -

Geometry Optimization: Minimize energy until forces drop below

Hartree/Bohr. -

Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0) to confirm a true minimum.

-

ESP Mapping: Calculate Electrostatic Potential to identify H-bond donors (Amide NH) and acceptors (Sulfonyl O, Carbonyl O).

2.3. Data Output Structure

| Property | Value (Predicted Range) | Significance |

| Dipole Moment ( | 4.5 - 6.0 Debye | High polarity aids receptor orientation but limits membrane crossing. |

| HOMO Energy | -6.2 to -6.8 eV | Indicates electron-donating capability (likely from the Phenyl ring). |

| LUMO Energy | -2.1 to -2.8 eV | Indicates susceptibility to nucleophilic attack (at the |

| Gap ( | ~4.0 eV | Hard/Soft acid character; correlates with metabolic stability. |

ADMET Prediction & Drug-Likeness

Objective: To assess the "drug-ability" of PTTA, focusing on the liability of the

3.1. Tools & Parameters[4][6]

-

Primary Tool: SwissADME / pkCSM.

-

Focus: Lipophilicity (

) and Topological Polar Surface Area (TPSA).

3.2. Critical Analysis

-

Lipophilicity: The

and Tosyl groups significantly increase hydrophobicity. Expected Consensus LogP -

Blood-Brain Barrier (BBB):

-

Requirement: LogBB > -1.0 and TPSA < 90 Ų.

-

PTTA Estimate: TPSA

Ų (Sulfone + Amide). This suggests high probability of BBB penetration , supporting its investigation as a CNS-active agent (e.g., anticonvulsant).

-

-

Toxicity Alert: The trichloromethyl group is a structural alert for bioactivation to free radicals (similar to carbon tetrachloride), potentially causing lipid peroxidation. This must be flagged in the toxicity report.

Molecular Docking: Target Selection & Protocol

Based on the structural homology to known anticonvulsants (e.g., substituted acetamides) and recent literature on

4.1. Target Preparation

-

PDB ID: 5EIP (NaV1.7) or 4COF (GABA-A).

-

Pre-processing:

-

Remove crystallographic water molecules.

-

Add polar hydrogens (pH 7.4).

-

Compute Gasteiger charges.

-

4.2. Docking Workflow (AutoDock Vina / Glide)

-

Grid Generation: Center the grid box (

Å) on the known pore-blocking site (local anesthetic binding site). -

Ligand Preparation: Set rotatable bonds. Crucial: The

bond is sterically hindered; restrict rotation if DFT suggests a high barrier. -

Search Algorithm: Genetic Algorithm (Lamarckian). Run 50 independent poses.

-

Validation: Re-dock the co-crystallized ligand; RMSD must be < 2.0 Å.

4.3. Interaction Analysis

We look for:

- Stacking: Between the PTTA phenyl/tosyl rings and aromatic residues (e.g., Tyr, Phe) in the channel pore.

-

Hydrogen Bonding: Amide NH acting as a donor to Ser/Thr residues.

-

Halogen Bonding: Interaction of

chlorines with backbone carbonyls (sigma-hole interactions).

Molecular Dynamics (MD) Simulation

Objective: To verify the temporal stability of the PTTA-Protein complex. Docking gives a static snapshot; MD reveals if the ligand stays bound under physiological motion.

5.1. System Setup (GROMACS)

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand PTTA).

-

Box: Dodecahedron, 1.0 nm buffer.

-

Solvent: TIP3P Water + 0.15 M NaCl (neutralizing).

5.2. Simulation Protocol

Figure 1: Standard Molecular Dynamics Workflow for Ligand-Protein Stability.

5.3. Success Criteria

-

RMSD: Ligand RMSD should stabilize (plateau) within 2-3 Å of the starting structure.

-

H-Bond Lifetime: Key H-bonds identified in docking should have >40% occupancy during the trajectory.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action (MoA) for PTTA as an anticonvulsant, based on the modulation of sodium channels, a common target for this chemical class.

Figure 2: Hypothetical Pharmacodynamic Pathway of PTTA modulating NaV Channels.

References

-

Zadorozhnii, P. V., et al. (2017).[9] "In silico prediction of anticonvulsant activity of N-(2,2,2-trichloro-1-hydroxyethyl)alkylcarboxamides." Journal of Chemical and Pharmaceutical Sciences.

-

Lomynoha, Y. R., et al. (2025).[3] "Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides." Sciforum.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers - Annals of National Academy of Medical Sciences [nams-annals.in]

- 5. Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. Deconstructing α‑Amidoalkyl Sulfones as Dual d‑Sulfonyl/a‑Azomethine Synthons: Synthesis of 3‑Sulfonylmethylindole Aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to the Analytical Characterization of N-Tosyl Compounds

Introduction: The Role and Scrutiny of N-Tosylated Compounds

The p-toluenesulfonyl group, or "tosyl" group, is a cornerstone of modern organic synthesis and medicinal chemistry. Its utility as a robust protecting group for primary and secondary amines is well-documented, enabling complex molecular transformations by preventing unwanted side reactions.[1] Beyond protection, the tosyl moiety is an integral part of many pharmacologically active molecules and key synthetic intermediates.[2][3] The introduction of this group significantly alters a molecule's physicochemical properties, including its crystallinity, solubility, and spectroscopic signature.[1]

Consequently, the unambiguous characterization of N-tosylated compounds is not merely a procedural step but a critical validation of molecular identity, purity, and structure. This guide provides an in-depth exploration of the primary analytical techniques employed for this purpose. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind our experimental choices, ensuring that each analysis is a self-validating system. This document is designed for researchers, scientists, and drug development professionals who require a robust and reliable framework for characterizing these vital compounds.

The Analytical Workflow: An Integrated Strategy

A comprehensive characterization does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The logical flow of analysis typically begins with an assessment of purity and progresses to detailed structural elucidation, culminating in definitive spatial confirmation when required.

Caption: Logical workflow for the characterization of N-tosyl compounds.

Chromatographic Techniques: Assessing Purity and Guiding Purification

Chromatography is the foundational technique for separating the target compound from unreacted starting materials, byproducts, and catalysts.

A. Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective tool for monitoring the progress of a tosylation reaction in real-time. The choice of a more polar solvent system is often required compared to the non-tosylated amine, as the sulfonamide group increases the compound's polarity.

Protocol: Reaction Monitoring by TLC

-

Plate Preparation: Use silica gel 60 F254 analytical plates.

-

Spotting: Apply a small spot of the reaction mixture, the starting amine, and a co-spot (reaction mixture and starting material) onto the baseline.

-

Elution: Develop the plate in a chamber pre-saturated with an appropriate mobile phase (e.g., a hexane/ethyl acetate gradient). The goal is to achieve a retention factor (Rf) of ~0.3-0.4 for the product.

-

Visualization: Visualize the plate under UV light (254 nm), where the aromatic rings of the tosyl group and other chromophores will appear as dark spots. Further visualization can be achieved using iodine vapor or a potassium permanganate stain.[4]

-

Interpretation: The reaction is complete when the spot corresponding to the starting amine has been fully consumed and a new, typically lower-Rf spot corresponding to the N-tosylated product is dominant.

B. High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, HPLC with UV detection is the industry standard.[5] The strong UV absorbance of the tosyl group's aromatic ring provides excellent sensitivity. Reversed-phase chromatography is most common for these compounds.

Protocol: Purity Determination by HPLC-UV

-

Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point for most N-tosylated compounds.

-

Mobile Phase: A gradient elution is typically employed to ensure good separation and peak shape.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (to ensure protonation and sharp peaks).

-

Solvent B: Acetonitrile or Methanol with 0.1% acid.

-

Gradient: Start with a high percentage of Solvent A and ramp to a high percentage of Solvent B over 10-20 minutes.

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.

-

Injection & Detection: Inject 5-10 µL and monitor the elution profile at a wavelength where the tosyl group absorbs strongly, typically around 220-230 nm and 254 nm.

-

Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A compound is generally considered pure for subsequent characterization if the purity is ≥95%.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopy provides the detailed information required to confirm the covalent structure of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For N-tosylated compounds, both ¹H and ¹³C NMR are essential.

Causality in NMR: The tosyl group imposes a distinct and predictable electronic environment. The electron-withdrawing nature of the sulfonyl group deshields adjacent protons, while the symmetry of the p-tolyl group provides a characteristic spectroscopic signature.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters to observe are chemical shift (δ), integration (proton count), and coupling constants (J).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments.

-

2D NMR (Optional but Recommended): For complex structures, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to definitively assign proton and carbon signals.

-

Data Interpretation: Characteristic NMR Signatures

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Tosyl -CH₃ | ~2.4[7] | ~21.5[7] | A sharp singlet integrating to 3 protons. Its presence is a strong indicator of the tosyl group. |

| Tosyl Aromatic (AA'BB') | 7.3-7.4 (d, 2H) & 7.7-7.8 (d, 2H)[7] | 127-130 & 143-145[7] | A characteristic pair of doublets due to the para-substituted aromatic ring. |

| N-H Proton | Highly variable (5-9 ppm) | N/A | Often a broad singlet. Can be confirmed by a D₂O exchange experiment, where the peak disappears. |

| α-Protons (to Nitrogen) | Shifted downfield by 0.5-1.0 ppm | Shifted downfield | The electron-withdrawing sulfonyl group deshields protons on the carbon adjacent to the nitrogen. |

B. Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a compound.[6][8] Electrospray ionization (ESI) is the most common technique for N-tosylated compounds, as it is a soft ionization method that typically keeps the molecule intact.

Protocol: MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.

-

Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system.

-

Acquisition: Acquire data in both positive and negative ion modes. N-tosylated compounds can often be observed as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.

-

High-Resolution MS (HRMS): For unambiguous elemental formula confirmation, HRMS (e.g., using a TOF or Orbitrap analyzer) is critical.[8] This technique measures the mass-to-charge ratio to at least four decimal places, allowing for the calculation of a unique elemental formula.

Data Interpretation: Common Fragmentation Patterns

The tosyl group often directs the fragmentation of the molecular ion in predictable ways. Understanding these pathways is key to confirming the structure.

| Fragment Ion (m/z) | Identity | Mechanism |

| [M-155] | Loss of the tosyl radical (•SO₂C₇H₇) | Cleavage of the N-S bond. |

| 155 | Tosyl cation ([SO₂C₇H₇]⁺) | Cleavage of the N-S bond with charge retention on the tosyl group. |

| 91 | Tropylium ion ([C₇H₇]⁺) | Loss of SO₂ from the m/z 155 fragment. This is a very common and indicative fragment. |

Definitive Confirmation: Single-Crystal X-ray Crystallography

When the absolute structure, including stereochemistry, must be confirmed without any ambiguity, single-crystal X-ray crystallography is the gold standard.[9][10] The presence of the tosyl group often enhances the crystallinity of compounds, making this technique particularly accessible.[9]

Protocol: Crystal Growth and Data Acquisition

-

Crystal Growth (The "Art"):

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a vial, and place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Selection: Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.

-

Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the electron density map and refine the atomic positions, yielding a 3D model of the molecule.[11]

Integrated Data Analysis: A Self-Validating System

No single piece of data should be interpreted in isolation. The power of a full characterization lies in the congruence of all analytical results.

Caption: Integration of analytical data for structural confirmation.

Case Study Example: A reaction is expected to produce N-benzyl-4-methylbenzenesulfonamide.

-

HPLC: Shows a major peak at 98% purity.

-

HRMS: The [M+H]⁺ ion is found at m/z 262.0896. This corresponds to an elemental formula of C₁₄H₁₅NO₂S (calculated m/z 262.0896), matching the expected product.

-

¹H NMR: Shows a singlet at 2.4 ppm (3H), doublets at 7.3 and 7.7 ppm (4H total), a singlet for the benzylic CH₂ at 4.1 ppm (2H), and signals for the other aromatic ring.[7]

-

MS/MS: Fragmentation of the m/z 262 ion shows a major fragment at m/z 91 (tropylium ion), confirming the presence of the tosyl group.

References

-

Simpson, R. M. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Horning, A. W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Wang, J., et al. (2006). Analysis of sulphonamide residues in edible animal products: a review. Food Additives & Contaminants. Available at: [Link]

-

ResearchGate. (n.d.). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of N-tosyl pyrrole. Download Scientific Diagram. Available at: [Link]

-

Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Polymers. Available at: [Link]

-

Li, G. L., et al. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI. Available at: [Link]

-

MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine (PDF). MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Single crystal X-ray diffraction data of tosylated sugar derivatives 5, 10 and 2′-O,4′-C-methylene-xylouridine (14). Download Scientific Diagram. Available at: [Link]

-

The Royal Society of Chemistry. (2024). Supporting Information. Available at: [Link]

-

Arkivoc. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Arkivoc. Available at: [Link]

-

Lirias. (n.d.). ¹³C-DOSY-TOSY NMR correlation for In Situ Analysis of Structure, Size Distribution and Dynamics of Prebiotic Oligosaccharides. Lirias. Available at: [Link]

-

Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

-

Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). X-ray structure of 7: tosyl group, lower rim aliphatic chains and... Download Scientific Diagram. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (2025). Preprints.org. Available at: [Link]

-

Cambridge University Press & Assessment. (2025). Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O). Powder Diffraction. Available at: [Link]

-

ResearchGate. (2020). The synthesis and characterization of N-tosyl halodihydroconduramine derivatives starting from the mono-epoxy 15. Download full-text PDF. Available at: [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry. Available at: [Link]

-

Scilit. (n.d.). Mass spectrometry ofN-nitrosamines. Scilit. Available at: [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... Arkat USA. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/x/165-172

-

Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications. Available at: [Link]

-

Prime Scholars. (n.d.). Synthesis and characterization of N-alkylchitosan as well as its potency as a paper coating material. Prime Scholars. Available at: [Link]

-

ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Request PDF. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Analysis of sulphonamide residues in edible animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemlett.com [jchemlett.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rroij.com [rroij.com]

- 7. rsc.org [rsc.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

Application Note: Structural Elucidation of N-Tosylated Compounds by NMR and Mass Spectrometry

Abstract

N-tosylated compounds are a cornerstone in organic synthesis, serving as crucial intermediates and protecting groups in the development of pharmaceuticals and other functional molecules. Their unambiguous structural characterization is paramount for ensuring reaction success and the desired biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the detailed analysis of N-tosylated compounds. We delve into the principles behind these techniques, offer field-proven protocols, and explain the causality behind experimental choices to ensure data integrity and confident structural assignment.

Introduction: The Significance of the Tosyl Group in Modern Chemistry

The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a widely utilized functional group in organic chemistry. Its strong electron-withdrawing nature makes the oxygen of a hydroxyl group a good leaving group, facilitating nucleophilic substitution and elimination reactions.[1] When attached to a nitrogen atom, the tosyl group forms a stable sulfonamide linkage, which is a key structural motif in many antibacterial drugs.[2] The stability and well-defined spectroscopic signature of the tosyl group make NMR and MS indispensable tools for the characterization of N-tosylated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Tosylated Compounds

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure and connectivity. For N-tosylated compounds, both ¹H and ¹³C NMR are crucial for confirming the presence of the tosyl group and its effect on the parent molecule.

Characteristic ¹H NMR Spectral Features

The ¹H NMR spectrum of an N-tosylated compound exhibits distinct signals corresponding to the tosyl group and the protons of the parent amine.

-

Aromatic Protons: The four aromatic protons of the p-toluenesulfonyl group typically appear as two distinct doublets in the downfield region of the spectrum (δ 7.3-7.8 ppm). This characteristic AA'BB' spin system arises from the coupling between the ortho and meta protons on the benzene ring.[3]

-

Methyl Protons: A sharp singlet integrating to three protons is observed in the upfield region (δ 2.3-2.5 ppm), corresponding to the methyl group of the tosyl moiety.[3]

-

NH Proton: The chemical shift of the sulfonamide proton (SO₂NH) can vary significantly (δ 7.0-10.5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding effects.[4][5] Confirmation of this peak can be achieved by a D₂O exchange experiment, where the NH peak disappears or significantly broadens.[6]

-

Protons of the Amine Moiety: The chemical shifts of the protons on the carbon atoms adjacent to the tosylated nitrogen are typically deshielded due to the electron-withdrawing effect of the sulfonyl group.

Characteristic ¹³C NMR Spectral Features

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The tosyl group gives rise to four characteristic signals:

-

Aromatic Carbons: Four signals are typically observed for the aromatic carbons of the tosyl group. The carbon attached to the sulfur atom (ipso-carbon) is found around δ 143-145 ppm, while the carbon bearing the methyl group is observed near δ 135-138 ppm. The other two aromatic carbons appear in the range of δ 127-130 ppm.[3][7]

-

Methyl Carbon: The methyl carbon of the tosyl group gives a signal in the upfield region, typically around δ 21-22 ppm.[3][7]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Tosyl Group

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂) | 7.6-7.8 (d) | 127-128 |

| Aromatic CH (meta to SO₂) | 7.3-7.4 (d) | 129-130 |

| Aromatic C-SO₂ | - | 143-145 |

| Aromatic C-CH₃ | - | 135-138 |

| -CH₃ | 2.3-2.5 (s) | 21-22 |

| -SO₂NH- | 7.0-10.5 (br s) | - |

Note: Chemical shifts are approximate and can be influenced by the solvent and the structure of the parent molecule.

Advanced NMR Techniques for Structural Confirmation

For complex molecules, 2D NMR experiments are invaluable for unambiguous signal assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the parent amine.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing long-range connectivity and confirming the point of tosylation.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in the determination of stereochemistry and conformation.[8]

Protocol 1: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-quality ¹H and ¹³C NMR spectra of an N-tosylated compound.

Materials:

-

N-tosylated compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[9]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[10]

-

High-quality 5 mm NMR tube[10]

-

Pipette and filter (e.g., glass wool plug in a Pasteur pipette)

-

Vortex mixer or sonicator

Procedure:

-

Sample Weighing: Accurately weigh the required amount of the N-tosylated compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[10] CDCl₃ is a common choice, but for more polar compounds, DMSO-d₆ or acetone-d₆ may be necessary.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9][10] Gentle vortexing or sonication can aid dissolution.[10]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a glass wool plug directly into the NMR tube.

-

Sample Height: Ensure the solvent height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).[10][11]

-

Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[10]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

If necessary, perform a D₂O exchange experiment to identify the NH proton. Add a drop of D₂O, shake the tube vigorously, and re-acquire the ¹H spectrum.[6]

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be required.

-

For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for complete structural assignment.

-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique for the analysis of N-tosylated compounds due to its soft nature, which typically produces an abundant molecular ion.[12][13]

-

Positive Ion Mode ESI (+ESI): In this mode, protonated molecules, [M+H]⁺, are commonly observed. Adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) are also frequently seen, especially if these salts are present as impurities.[14]

-

Negative Ion Mode ESI (-ESI): N-tosylated compounds containing an acidic proton on the sulfonamide nitrogen can be readily deprotonated to form [M-H]⁻ ions.[14] This mode can be highly sensitive and provide a clean spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.[15][16] This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Patterns of N-Tosylated Compounds

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation of N-tosylated compounds often follows predictable pathways.

A common fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of a tolyl-containing fragment and a fragment corresponding to the amine portion of the molecule. Another characteristic fragmentation is the loss of SO₂.

Common Fragment Ions:

-

m/z 155: Corresponds to the tosyl cation [CH₃C₆H₄SO₂]⁺.

-

m/z 91: Represents the tropylium ion [C₇H₇]⁺, formed from the rearrangement and fragmentation of the tolyl group.

-

[M - 155]⁺: Represents the protonated amine fragment after cleavage of the S-N bond.

-

[M - 64]⁺: Corresponds to the loss of sulfur dioxide (SO₂).

The specific fragmentation pattern will depend on the structure of the parent amine.[12]

Protocol 2: Mass Spectrometry Analysis of N-Tosylated Compounds

Objective: To determine the molecular weight and obtain fragmentation data for an N-tosylated compound using ESI-MS.

Materials:

-

N-tosylated compound

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Volatile acid or base (e.g., formic acid, ammonium hydroxide) for improving ionization efficiency (optional)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the N-tosylated compound (typically 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

-

For negative ion mode, a small amount of ammonium hydroxide (0.1%) can be added to facilitate deprotonation.

-

-

Instrument Setup:

-

Set up the ESI-MS instrument in either positive or negative ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the molecular ion.[17]

-

-

Data Acquisition (Full Scan):

-

Acquire a full scan mass spectrum over an appropriate m/z range to detect the molecular ion ([M+H]⁺, [M-H]⁻, or adducts).

-

If using HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

-

Data Acquisition (MS/MS):

-

Select the molecular ion of interest as the precursor ion.

-

Apply collision energy to induce fragmentation. The optimal collision energy will vary depending on the compound and should be optimized to produce a rich fragmentation spectrum.

-

Acquire the product ion spectrum (MS/MS spectrum).

-

-

Data Analysis:

-

Determine the molecular weight from the full scan spectrum.

-

Use the accurate mass measurement from HRMS to calculate the elemental composition.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway. This information, combined with the NMR data, provides a comprehensive structural characterization.

-

Integrated Spectroscopic Analysis Workflow

The most robust structural elucidation is achieved by combining the complementary information from both NMR and MS.

Figure 1: Integrated workflow for the spectroscopic analysis of N-tosylated compounds.

Troubleshooting and Best Practices

-

NMR Sample Purity: Ensure the sample is free of residual solvents and other impurities that can complicate spectral interpretation.

-

Solvent Choice: The choice of NMR solvent can significantly impact chemical shifts. If peak overlap is an issue, acquiring a spectrum in a different solvent can be beneficial.[6]

-

Concentration Effects: In NMR, high sample concentrations can lead to peak broadening.[11]

-

MS Ion Suppression: In complex mixtures, the presence of highly ionizable components can suppress the signal of the target analyte. Chromatographic separation (LC-MS) is recommended in such cases.

-

Data Consistency: The molecular formula determined by HRMS must be consistent with the structural information obtained from NMR.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of N-tosylated compounds. By understanding the characteristic spectral features and following robust experimental protocols, researchers can confidently elucidate the structure of these important molecules, thereby accelerating research and development in synthetic and medicinal chemistry.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Samanidou, V. F., Evaggelopoulou, E. N., & Papadoyannis, I. N. (2007). Optimized ESI-MS/MS conditions for the analysis of sulfonamide antibiotics in milk. Journal of Separation Science, 30(15), 2461-2471. [Link]

-

Chen, L., Wang, Y., Su, R., Zhao, X., & Zhang, Y. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15309-15317. [Link]

-

Yang, F., Yang, Y., & Li, Y. (2009). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1735-1742. [Link]

-

Plater, M. J., & Harrison, W. (2020). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molbank, 2020(4), M1161. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved February 24, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 24, 2026, from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

-

Melagraki, G., Afantitis, A., Igglessi-Markopoulou, O., Detsi, A., Koufaki, M., & Kontogiorgis, C. (2009). Synthesis and evaluation of the antioxidant and anti-inflammatory activity of a series of novel sulfonamide-Schiff bases. European Journal of Medicinal Chemistry, 44(7), 3020-3026. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 24, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 24, 2026, from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 24, 2026, from [Link]

-

Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

-

Yilmaz, F., & Yurdakul, S. (2004). The synthesis and characterization of N-tosyl halodihydroconduramines from corresponding mono-epoxy derivative. Arkivoc, 2004(10), 126-134. [Link]

-

Plater, M. J., & Harrison, W. T. A. (2018). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Arkivoc, 2018(5), 133-147. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 24, 2026, from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 24, 2026, from [Link]

-

Guella, G., Dini, F., & Pietra, F. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Molbank, 2021(3), M1262. [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved February 24, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved February 24, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 24, 2026, from [Link]

-

Sparkman, O. D. (2006). Interpretation of Mass Spectra, Part I: Developing Skills. LCGC North America, 24(7), 684-695. [Link]

-

Wikipedia. (2023, November 13). Fragmentation (mass spectrometry). Retrieved February 24, 2026, from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Retrieved February 24, 2026, from [Link]

-

UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Retrieved February 24, 2026, from [Link]

-